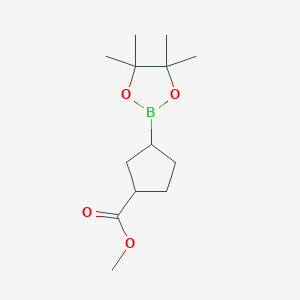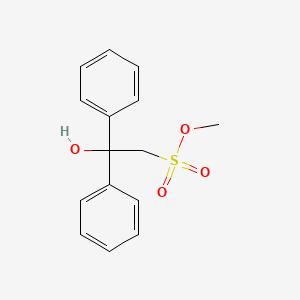
(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-6-methoxyphenol with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)aldehyde or (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)carboxylic acid.
Reduction: (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- (3-(Benzyloxy)-2-fluorophenyl)methanol
- (3-(Benzyloxy)-6-methoxyphenyl)methanol
- (3-(Benzyloxy)-2-fluoro-4-methoxyphenyl)methanol
Comparison: Compared to its analogs, (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C15H15FO3 |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C15H15FO3/c1-18-13-7-8-14(15(16)12(13)9-17)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
Clave InChI |
YALILBLRSNDUPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



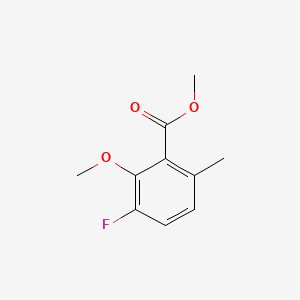
![7-Methyl-7-azabicyclo[3.2.1]octane](/img/structure/B14018921.png)
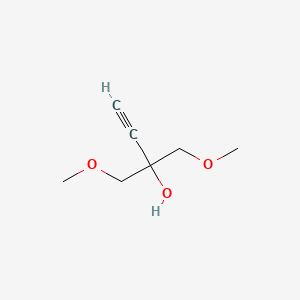
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
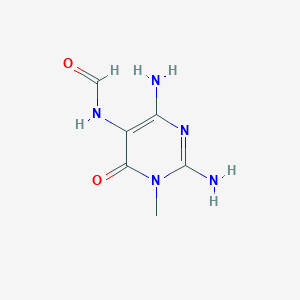
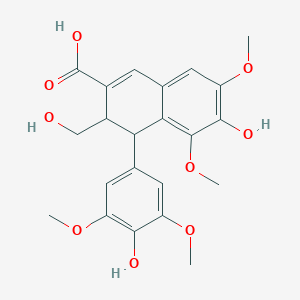

![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
